Pyrimidine

Descripción

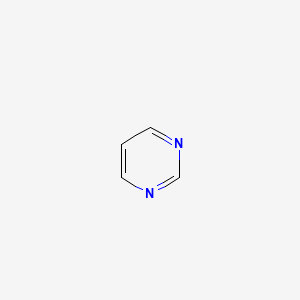

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2/c1-2-5-4-6-3-1/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZPWVGJYEJSRLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

190201-51-5 | |

| Record name | Pyrimidine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190201-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID1051228 | |

| Record name | Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

80.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid or solid with a penetrating odor; mp = 20-22 deg C; [Merck Index] Clear, slightly brownish-yellow liquid; Hygroscopic; mp = 19 deg C; [Aldrich MSDS], Solid | |

| Record name | Pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1000 mg/mL at 25 °C | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

12.9 [mmHg] | |

| Record name | Pyrimidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9521 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

289-95-2, 25247-63-6 | |

| Record name | Pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=289-95-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000289952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrimidine, dimer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025247636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIMIDINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrimidine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1051228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8CXK5Q32L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

22 °C | |

| Record name | Pyrimidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic Methodologies for Pyrimidine and Its Derivatives

Recent Developments in Pyrimidine Ring Synthesis

Recent progress in the synthesis of this compound derivatives has explored various strategies to overcome the limitations of conventional methods. These developments aim for improved regioselectivity, the use of metal-free conditions, and the implementation of flow chemistry techniques. Novel annulation strategies involving alkynes, nitriles, and diazonium salts have been developed for constructing the this compound ring. ijsat.org Furthermore, there is a significant push towards developing sustainable, efficient, and selective synthetic strategies, particularly those involving catalysis. nih.gov

Multicomponent Reaction Strategies for this compound Formation

Multicomponent reactions (MCRs) are highly attractive in organic chemistry due to their ability to synthesize complex molecules from three or more reactants in a single step, minimizing waste and simplifying workup procedures. rasayanjournal.co.inscielo.org.mx This approach is particularly useful for generating diverse libraries of functionalized pyrimidines rapidly, making it valuable in medicinal chemistry. thieme-connect.com

A common strategy for synthesizing pyranothis compound derivatives involves the multicomponent reaction of barbituric acid, malononitrile, and aryl aldehydes in the presence of a base. rsc.org Another example is the synthesis of pyrrolo[2,3-d]this compound derivatives through a one-pot three-component reaction involving arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives, often catalyzed by substances like tetra-n-butylammonium bromide (TBAB). scielo.org.mx This method offers advantages such as high yields, short reaction times, and simple workup. scielo.org.mx

An efficient and eco-friendly three-component annulation of amidines, ketones, and N,N-dimethylaminoethanol has also been reported for the synthesis of this compound derivatives. organic-chemistry.org This reaction tolerates various functional groups. organic-chemistry.org Additionally, a regioselective, iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and alcohols has been developed, proceeding through condensation and dehydrogenation steps. thieme-connect.comacs.org This approach allows for the synthesis of highly and unsymmetrically substituted pyrimidines. acs.org

Transition-Metal Catalyzed this compound Synthesis

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide range of chemical transformations with enhanced reaction rates and selectivity. mdpi.com The application of transition metals in this compound synthesis has seen significant advancements, offering efficient routes to this important heterocyclic system. nih.govebay.co.uk

Reviews highlight the growing importance of transition metal-catalyzed reactions for this compound synthesis, focusing on the effect of different catalysts on selectivity and yields, as well as catalyst recyclability. nih.gov For instance, iridium-catalyzed multicomponent reactions utilizing amidines and alcohols have proven effective for the regioselective synthesis of pyrimidines. acs.org Copper-catalyzed [4+2] annulation reactions of α,β-unsaturated ketoximes with activated nitriles have also been reported, providing 2,4,6-trisubstituted pyrimidines in good yields with good functional group tolerance. organic-chemistry.org

While many methods exist, there is continuous research aimed at designing new transition metal-mediated protocols for this compound synthesis. nih.gov

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry emphasize the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in Applying green chemistry approaches to this compound synthesis has led to the development of more sustainable and environmentally friendly methods. rasayanjournal.co.inpowertechjournal.comresearchgate.net These methods often result in higher yields, reduced waste, shorter reaction times, and simplified workup procedures compared to traditional methods. rasayanjournal.co.in

Several greener approaches have been explored, including the use of catalysts, multicomponent reactions, microwave-assisted synthesis, solventless approaches, and ultrasonic synthesis. rasayanjournal.co.in The emphasis is also on using metal-free, heterogeneous, and reusable catalysts. powertechjournal.com

Microwave irradiation has emerged as a powerful nonconventional energy source in organic chemistry, offering advantages such as rapid reaction rates, simplicity, and cleaner reaction conditions. tandfonline.com Microwave-assisted synthesis has been successfully applied to the synthesis of this compound derivatives, often leading to significantly reduced reaction times and improved yields compared to conventional heating methods. d-nb.infoeurekaselect.com

For example, microwave irradiation has been used in Biginelli condensation reactions, a common method for synthesizing dihydropyrimidines, involving the cyclocondensation of β-ketoesters, aryl aldehydes, and (thio)urea. tandfonline.comfoliamedica.bg Using polyphosphate ester (PPE) as a reaction moderator under microwave irradiation has been shown to yield this compound derivatives efficiently under solvent-free conditions. tandfonline.com Microwave heating can also facilitate nucleophilic displacement reactions on this compound rings. acs.org

Studies comparing microwave-assisted synthesis with conventional heating for the preparation of this compound derivatives consistently show the advantages of the microwave technique in terms of reaction time reduction and yield enhancement. d-nb.infoeurekaselect.com

Ultrasound irradiation, or sonication, is another energy-efficient technique used in green chemistry to enhance chemical reactions. powertechjournal.comresearchgate.net Ultrasound waves can accelerate reactions and improve yields by enhancing mass transfer and reducing energy input through the phenomenon of cavitation. powertechjournal.comresearchgate.net

Ultrasound-assisted synthesis has been applied to the preparation of this compound derivatives, including dihydrothis compound-2-thiones from chalcones and thiourea. researchgate.net Studies have demonstrated that ultrasound irradiation can significantly reduce reaction times while achieving comparable or higher yields compared to conventional methods. researchgate.netbeilstein-archives.org For instance, the synthesis of dihydrothis compound-2-thiones showed high efficiency with sonication times of 20-30 minutes. researchgate.net

Ultrasound has also been integrated with multicomponent reactions for the synthesis of fused this compound systems, such as pyrimidoquinolindione derivatives. royalsocietypublishing.org These ultrasound-assisted multicomponent reactions can be performed under mild conditions and without the need for metallic catalysts, aligning with green chemistry principles. royalsocietypublishing.orgacs.org

Solvent-free synthesis procedures are highly desirable in green chemistry as they eliminate the need for often hazardous and environmentally problematic solvents, reducing waste and simplifying purification. rasayanjournal.co.inpowertechjournal.com Significant efforts have been directed towards developing solvent-free methods for the synthesis of this compound derivatives. powertechjournal.comresearchgate.net

One approach involves multicomponent reactions conducted without the presence of a solvent, often utilizing catalysts to facilitate the reaction. tandfonline.comacs.orgacs.org For example, the synthesis of this compound derivatives through the condensation of aromatic aldehydes, malononitrile, and amines has been achieved under solvent-free conditions using basic ionic liquid catalysts. tandfonline.com

Biocatalysis in this compound Synthesis

Biocatalysis, utilizing enzymes or microorganisms, offers an environmentally friendly and often highly selective alternative to traditional chemical synthesis for constructing and modifying this compound rings. Enzymes involved in natural this compound biosynthesis pathways, such as those in the de novo or salvage pathways, have been explored for synthetic applications.

The de novo synthesis of this compound nucleotides in nature begins with simple precursors like glutamine or aspartate and proceeds through intermediates such as orotate (B1227488), ultimately forming uridine-5′-monophosphate (UMP). mdpi.com This process involves a cascade of enzymes, including carbamoyl (B1232498) phosphate (B84403) synthetase, aspartate transcarbamylase, and dihydroorotase, often combined in a multifunctional protein like CAD. mdpi.com Recombinantly expressed enzymes from these pathways have been used in vitro for the efficient, single-pot synthesis of this compound nucleotides like UTP and CTP, allowing for the incorporation of specific isotope labels. nih.govacs.org An 18-enzyme cascade has been developed to produce isotopically labeled CTP and UTP from glucose, hydrogen carbonate, ammonia, and aspartate. mdpi.com

Nucleoside phosphorylases (NPs), such as purine (B94841) nucleoside phosphorylase (PNP) and this compound nucleoside phosphorylase (PyNP), catalyze the reversible phosphorolysis of nucleosides into a pentose (B10789219) 1-phosphate and a nucleobase. tandfonline.comresearchgate.net This reversible nature allows NPs to be used in transglycosylation reactions, effectively transferring a sugar moiety from a donor nucleoside to an alternative nucleobase to synthesize new nucleosides. tandfonline.comscispace.com Thermostable NPs have shown promise in synthesizing modified nucleosides, including those with modifications at the 2' position of the sugar. tandfonline.com For instance, a thermostable thymidine (B127349) nucleoside phosphorylase (TNP) has been used to produce 2-deoxy, 2-deoxy-2-fluoro, 2-arabino, and 2-fluoroarabino systems, which are relevant to the synthesis of nucleoside drugs like cytarabine (B982) and ribavirin. tandfonline.com

Biocatalytic approaches have also been applied to the synthesis of selenium-modified this compound nucleosides. scispace.comnih.gov Using thermostable nucleoside phosphorylases in transglycosylation reactions, 2-seleno this compound nucleosides like 2-Se-uridine and 2-Se-thymidine derivatives have been synthesized. scispace.comnih.gov Optimization of reaction conditions, including temperature and pH, was crucial to improve the solubility and stability of the sensitive selenium-containing nucleobases and enhance conversion rates. scispace.comnih.gov

Microbial biocatalysts, such as Saccharomyces cerevisiae, have been investigated for the enzymatic desymmetrization of prochiral this compound derivatives, yielding secondary alcohols with high enantiomeric excess. mdpi.com The efficiency and selectivity of these bioreductions can be influenced by factors like substrate concentration and pH. mdpi.com

Regioselective and Stereoselective this compound Synthesis

Achieving control over the regiochemistry and stereochemistry is paramount in the synthesis of this compound derivatives, particularly when creating complex molecules or those with specific biological activities. Regioselective synthesis focuses on controlling the position of substituents on the this compound ring, while stereoselective synthesis aims to control the spatial arrangement of atoms, leading to specific stereoisomers (enantiomers or diastereomers).

Nucleophilic aromatic substitution (SNAr) is a common method for functionalizing electron-deficient this compound rings, especially starting from halopyrimidines. acs.org However, controlling regioselectivity in SNAr reactions on pyrimidines with multiple potential reaction sites can be challenging. For example, the reaction of 2,4-dichlorothis compound (B19661) with a nucleophile can lead to a mixture of products substituted at the C2 and C4 positions. acs.org Palladium-catalyzed cross-coupling reactions are also employed and can be highly reactive even with this compound chlorides. acs.org Regioselective amination of 2,4-dichloropyrimidines using palladium catalysis has been reported. acs.org

Multicomponent reactions (MCRs) offer efficient routes to access diverse this compound structures in a single step, but achieving regioselectivity can require careful optimization of reaction conditions and catalyst selection. humanjournals.comorganic-chemistry.org For instance, a regioselective three-component reaction involving α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, and 6-aminouracils catalyzed by FeCl3·6H2O under microwave irradiation has been developed for the synthesis of this compound-fused tetrahydropyridines. nih.gov

Iridium-catalyzed multicomponent reactions have been used for the regioselective synthesis of pyrimidines from amidines and alcohols, proceeding through a sequence of condensation and dehydrogenation steps. mdpi.com These reactions allow for selective C-C and C-N bond formations and can yield a variety of substituted pyrimidines with high regioselectivity. mdpi.com

Stereoselective synthesis, particularly the creation of enantiomerically enriched this compound derivatives, is often crucial for pharmaceutical applications as different stereoisomers can exhibit vastly different biological activities. While direct asymmetric synthesis of the this compound ring itself can be complex, stereocontrol is often achieved in the synthesis of this compound analogues or fused systems, or through the use of chiral building blocks or catalysts. Biocatalytic methods, as discussed previously, are inherently stereoselective and offer a powerful tool for accessing chiral this compound derivatives. mdpi.com For example, the enzymatic desymmetrization of prochiral this compound-derived ketones using microbial biocatalysts has yielded chiral secondary alcohols with high enantiomeric excess. mdpi.com

Synthesis of Fused this compound Systems

Fused this compound systems, where a this compound ring is annulated with one or more other heterocyclic or carbocyclic rings, represent a significant class of compounds with diverse biological activities. The synthesis of these complex scaffolds often involves the construction of the this compound ring onto a pre-existing ring system or the annulation of another ring onto a pre-formed this compound. jchr.orgyu.edu.jo

Various synthetic strategies have been developed for the preparation of fused pyrimidines, including cyclization, condensation, and multicomponent reactions. rsc.orgsciencescholar.us Microwave-assisted methods and green chemistry approaches are also increasingly employed to improve efficiency and reduce environmental impact. rsc.orgsciencescholar.usresearchgate.net Palladium-catalyzed cyclizations and cross-coupling reactions are important tools for constructing fused this compound systems. nuph.edu.ua

Pyrrolo[2,3-d]this compound Scaffolds

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are an important class of fused pyrimidines found in various biologically active molecules. Their synthesis often involves constructing the pyrrole (B145914) ring onto a this compound core or building the this compound ring onto a pyrrole derivative.

One approach involves palladium-catalyzed reactions, such as the coupling of terminal acetylenes with N-(5-halo-4-pyrimidinyl)methanesulfonamides. jst.go.jp Another method is the photocyclization of 4-azidopyrimidines containing an olefinic function at the 5-position. jst.go.jp Palladium-catalyzed intramolecular arylation reactions have also been used to synthesize related fused systems. jst.go.jp

More recent methods include one-pot three-component reactions, which offer a convenient and rapid synthesis of pyrrolo[2,3-d]this compound derivatives. scielo.org.mx Green chemistry approaches, such as using β-cyclodextrin as a catalyst in water, have been explored for the synthesis of these scaffolds. rsc.org The Dakin-West reaction followed by a Dimroth rearrangement has also been utilized in the large-scale synthesis of a specific pyrrolo[2,3-d]this compound. acs.org

The synthesis of 5,6-dihydropyrrolo[2,3-d]this compound derivatives has been achieved through the modification of 4-hydroxy- or 2,4-dihydroxy-5-(β-hydroxyethyl)this compound derivatives. rsc.org This involves obtaining chloroethyl this compound analogs and subsequently transforming them into the desired fused system. rsc.org

Pyrazolo[1,5-a]this compound (B1248293) Scaffolds

Pyrazolo[1,5-a]pyrimidines are another significant class of fused pyrimidines, characterized by the fusion of a pyrazole (B372694) ring with a this compound ring. These scaffolds are prevalent in medicinal chemistry due to their diverse biological activities. mdpi.comnih.gov

A common synthetic route involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems. nih.gov The synthesis starting from 1,3-dicarbonyl compounds is widely employed. nih.gov Multicomponent reactions, often resembling Mannich reactions followed by oxidation, have also been reported for the synthesis of highly substituted pyrazolo[1,5-a]pyrimidines. nih.gov Microwave-assisted methodologies have been developed for the synthesis of specific pyrazolo[1,5-a]this compound derivatives. nih.gov

Metal-catalyzed reactions, such as Rh-catalyzed multicomponent synthesis and palladium-catalyzed C-C bond formation, have been used to generate substituted pyrazolo[1,5-a]pyrimidines. nih.gov Nucleophilic aromatic substitution reactions are frequently used to functionalize positions 5 and 7 of the fused ring system, allowing for the introduction of various amine and alkoxide substituents. mdpi.com Vilsmeier-Haack conditions have been applied to functionalize 7-arylpyrazolo[1,5-a]pyrimidines with a formyl group. mdpi.com

Other synthetic strategies include the reaction of 5-amino-3-methylpyrazole with diethyl malonate followed by chlorination with phosphorus oxychloride to obtain dichloro-methylpyrazolo[1,5-a]this compound derivatives. nih.gov Three-component reactions involving amino pyrazoles, chalcones, and diselenides catalyzed by iodine have been developed for the synthesis of 3-selenylated pyrazolo[1,5-a]pyrimidines. rsc.org

Thiazolothis compound Scaffolds

Thiazolopyrimidines are fused bicyclic systems containing both a thiazole (B1198619) and a this compound ring. These structures are of interest due to their presence in compounds with various pharmacological properties. researchgate.netijnc.ir

The synthesis of thiazolopyrimidines often involves the cyclization of 4,5-dihydrothiazol-2-amine with various reagents such as diketones, ethoxymethylene malonic esters, acetylene (B1199291) dicarboxylic esters, and ethyl(chloroformyl)acetate. tandfonline.comtandfonline.com Another approach involves treating 2-thiouracil (B1096) with appropriate halogenated compounds like 4-chloroacetoacetic acid ethyl ester or 1,2-dibromoethane. tandfonline.com

Various synthetic methodologies have been employed, including condensation reactions, Biginelli condensation, Knovenagel condensation, ultrasonic-assisted synthesis, and microwave-mediated synthesis. tandfonline.comd-nb.info Palladium-catalyzed coupling reactions have also been utilized. tandfonline.com Environmentally friendly routes, such as Biginelli-type condensation using a catalytic amount of CeCl3 in ethanol, have been reported for the synthesis of substituted thiazolothis compound derivatives. tandfonline.com The reaction of dihydropyrimidinethiones with ethyl bromoacetate (B1195939) has been shown to yield thiazolopyrimidines through a condensation/cyclization sequence. ijnc.ir

Derivatization Strategies for this compound Analogues

Derivatization of the this compound core is a key strategy to generate a wide array of this compound analogues with tailored properties. This involves introducing various functional groups onto the this compound ring through a variety of chemical transformations.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for introducing nucleophiles onto the electron-deficient this compound ring, particularly at positions substituted with leaving groups like halogens. acs.org This allows for the incorporation of diverse substituents, including amines, alkoxides, and thiols. mdpi.com

Cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, catalyzed by transition metals like palladium, are powerful tools for C-C and C-N bond formation on the this compound ring, enabling the introduction of aryl, alkyl, and amino groups. rsc.orgmdpi.com These reactions are particularly useful for late-stage functionalization.

Direct functionalization of C-H bonds on the this compound ring is an increasingly important strategy, allowing for derivatization without the need for pre-functionalized starting materials. Radical substitution reactions have been explored for the functionalization of this compound, for example, the introduction of hydroxyl or amino groups. rsc.org

Other derivatization strategies include alkylation, acylation, halogenation, and the introduction of sulfur- or selenium-containing groups. rsc.orgnih.govacs.org The reactivity of the this compound ring can be influenced by existing substituents and the reaction conditions. For instance, dearomatization and functionalization of this compound rings mediated by organolutetium complexes have been observed, involving alkyl group transfer. acs.org

Multicomponent reactions and tandem processes are also utilized in derivatization strategies, allowing for the rapid assembly of complex this compound analogues in a single step. organic-chemistry.org Microwave irradiation and solvent-free conditions are often employed to enhance reaction rates and efficiency in derivatization reactions. researchgate.net

The derivatization of this compound nucleosides, which contain a this compound base linked to a sugar moiety, is particularly important for developing antiviral and anticancer agents. nih.gov Strategies include modification of the sugar unit or the base residue. nih.gov For example, the carboxylic acid group of this compound nucleosides can be derivatized by decarboxylative halogenation. nih.gov

The synthesis of this compound analogues can also involve the construction of the this compound ring from acyclic precursors or the modification of pre-formed this compound derivatives through various cyclization and coupling reactions. humanjournals.comorganic-chemistry.orgnih.gov

Interactive Table 1: Examples of Regioselective this compound Synthesis Methods

| Method | Starting Materials | Catalyst/Conditions | Regioselectivity Achieved | Reference |

| SNAr with Amines | 2,4-Dichlorothis compound | K2CO3, DMAc | C4 vs C2 (70:30 ratio) | acs.org |

| Palladium-catalyzed Amination | 2,4-Dichlorothis compound | Palladium catalyst | Improved regioselectivity | acs.org |

| FeCl3·6H2O-catalyzed Multicomponent Reaction | α,β-unsaturated aldehydes, cyclic 1,3-dicarbonyls, 6-aminouracils | FeCl3·6H2O, Microwave | This compound-fused systems | nih.gov |

| Iridium-catalyzed Multicomponent Reaction | Amidines, Alcohols | PN5P–Ir–pincer complexes | High regioselectivity | mdpi.com |

| Solvent-controlled Divergent Synthesis | Same starting materials | 1,4-Dioxane or DMSO as solvent | O-substituted vs N-substituted | rsc.org |

Interactive Table 2: Examples of Fused this compound Synthesis

| Fused System | Synthetic Approach | Key Reagents/Catalyst | Reference |

| Pyrrolo[2,3-d]this compound | Palladium-catalyzed coupling | Terminal acetylenes, N-(5-halo-4-pyrimidinyl)methanesulfonamides, Pd catalyst | jst.go.jp |

| Pyrrolo[2,3-d]this compound | One-pot three-component reaction | Arylglyoxals, 6-amino-1,3-dimethyluracil, barbituric acid derivatives, TBAB | scielo.org.mx |

| Pyrrolo[2,3-d]this compound | Green chemistry route | β-cyclodextrin, Water | rsc.org |

| Pyrazolo[1,5-a]this compound | Cyclocondensation | 1,3-biselectrophilic compounds, NH-3-aminopyrazoles | nih.gov |

| Pyrazolo[1,5-a]this compound | Rh-catalyzed Multicomponent synthesis | - | nih.gov |

| Thiazolo[3,2-a]this compound | Cyclization of 4,5-dihydrothiazol-2-amine | Diketones, esters, etc. | tandfonline.comtandfonline.com |

| Thiazolo[3,2-a]this compound | Reaction of dihydropyrimidinethiones with ethyl bromoacetate | - | ijnc.ir |

| Thiazolo[3,2-a]this compound | Biginelli-type condensation | Aromatic aldehydes, thiourea, acetoacetanilide, CeCl3 | tandfonline.com |

Functionalization at Specific Ring Positions (e.g., C-2, C-4, C-6)

The ability to selectively functionalize specific carbon atoms on the this compound ring is crucial for tuning the properties of this compound derivatives. Positions C-2, C-4, and C-6 are common sites for substitution. ijsat.org

Nucleophilic aromatic substitution (SNAr) reactions are frequently employed to introduce nucleophiles at electrophilic positions of the this compound ring, particularly at positions like C-4 and C-6, especially when activated by leaving groups such as halogens. For instance, 4,6-dichloro-2-(4-morpholinyl)this compound can undergo selective and sequential palladium-catalyzed cross-coupling reactions with triorganoindium reagents to yield 4,6-disubstituted-2-(4-morpholinyl)pyrimidines. rsc.org This method allows for the synthesis of non-symmetrical pyrimidines functionalized at the C-4 and C-6 positions. rsc.org

Functionalization at the C-4 position of this compound nucleosides can be achieved by introducing a leaving group, such as a thione, methylthio, chloro, or triazol-1-yl group, derived from the amide functionality in the nucleobase. nih.gov These activated derivatives then readily undergo displacement reactions with various nucleophiles, including alkyl and aryl amines, thiols, and alcohols. nih.gov While thiones can be synthesized using reagents like P2S5 or Lawesson's reagent, these reactions may require harsh conditions. nih.gov Alternatively, C-4 chloro derivatives can be prepared using SOCl2/DMF or the Appel reaction with PPh3/CCl4}, although these compounds can be labile. nih.gov

Direct C-H functionalization strategies have emerged as powerful tools to streamline synthesis and expand the structural diversity of pyrimidines. ijsat.org These methods allow for the direct introduction of functional groups onto the this compound core without the need for pre-installed leaving groups. Research has explored transition-metal-catalyzed and transition-metal-free C-H functionalization approaches. researchgate.net For example, a synthetic platform has been developed for site-selective C-H functionalization that generates pyrimidinyl iminium salt intermediates, which can then be converted into various amine products. researchgate.net This approach has enabled C2-selective amination of pyrimidines, providing access to complex aminopyrimidines with high selectivity. researchgate.net

Furthermore, deconstruction-reconstruction strategies offer an alternative approach to this compound diversification. nih.gov By converting pyrimidines into N-arylpyrimidinium salts, a three-carbon iminoenamine building block is generated, which can be utilized in heterocycle-forming reactions. nih.gov This sequence allows for the diversification of the original this compound core and the creation of analogues that might be challenging to obtain through other synthetic routes. nih.gov This method has been shown to functionalize this compound C2 and C5 positions using iminoenamine intermediates. nih.gov

Introduction of Bioactive Moieties onto the this compound Core

The this compound scaffold is a privileged structure in medicinal chemistry, and the introduction of various bioactive moieties onto the this compound core is a key strategy in the development of new therapeutic agents. ajchem-a.comgsconlinepress.com The structural flexibility of the this compound ring allows for substitutions at different positions (N1/N3, C-2/C-4, and C-5/C-6), enabling the precise tuning of pharmacological properties. ijsat.org

Various research efforts have focused on synthesizing this compound derivatives with enhanced biological activities by conjugating the this compound core with other pharmacologically relevant scaffolds. For instance, novel sulfanilamide-pyrimidine compounds have been created by combining sulfanilamide (B372717) hybrids with azole rings or their analogs and this compound, in an effort to combat antibiotic resistance. gsconlinepress.com

The Biginelli condensation, a multicomponent reaction, is a widely used method for synthesizing tetrahydrothis compound (B8763341) derivatives, which often possess diverse biological activities, including antidiabetic properties. foliamedica.bgsemanticscholar.orgdoaj.org This reaction typically involves the condensation of an aldehyde, a β-ketoester (or acetoacetanilide), and urea (B33335) (or N,N'-dimethyl urea) under acidic conditions. foliamedica.bgsemanticscholar.orgdoaj.org Microwave irradiation has been employed to facilitate the synthesis of these bioactive tetrahydrothis compound derivatives. foliamedica.bgsemanticscholar.orgdoaj.org

Research has also explored the introduction of specific functional groups at different positions to enhance activity. For example, studies have indicated that electron-withdrawing groups at C-5 or C-6 can enhance potency in certain this compound derivatives. ijsat.org The introduction of two aryl moieties at the neighboring positions-2 and -3 in imidazo[1,2-a]pyrimidines has also been shown to lead to enhanced activity. rsc.org

Synthesis of Chiral this compound Derivatives

Chirality plays a significant role in the biological activity of many compounds, and the synthesis of chiral this compound derivatives is an important area of research. Various strategies have been developed to synthesize pyrimidines with defined stereochemistry.

One approach involves the use of asymmetric hydrogenation of pyrimidines containing a tautomeric hydroxy group, catalyzed by palladium complexes with chiral ligands, to yield optically active cyclic ureas with high enantioselectivity. dicp.ac.cn Mechanistic studies suggest that this reaction proceeds through the hydrogenation of the C=N bond of the oxo tautomer, followed by isomerization and further hydrogenation. dicp.ac.cn

Another strategy for synthesizing chiral this compound derivatives involves asymmetric cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides, catalyzed by chiral systems. rsc.org This method provides access to chiral this compound-substituted diester cyclopropanes with high yields and excellent enantiomeric excess. rsc.org These chiral cyclopropanes can potentially be transformed into chiral this compound nucleoside analogues through subsequent reactions. rsc.org

Enantioselective synthesis of chiral acyclic nucleoside analogues with a chiral amino side chain has been achieved through the Mitsunobu reaction between nucleoside bases and protected L-serine. acs.org This method offers a potentially efficient route to acquire chiral acyclic nucleosides. acs.org

Furthermore, the synthesis of chiral pyrimidines bearing a stereogenic center adjacent to the C-2 position has been reported using readily available Boc-protected amino acids and β-enaminones. researchgate.netnih.gov This strategy provides an efficient access to enantioenriched this compound derivatives. researchgate.netnih.gov

Recent advancements also include the development of highly enantioselective rhodium-catalyzed reductive dearomatization of polycyclic pyrazolo[1,5-a]pyrimidines, providing access to chiral 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidines with excellent enantioselectivities. rsc.org This method has been applied to the synthesis of potent inhibitors. rsc.org

Reaction Mechanisms and Chemical Transformations of Pyrimidine

Mechanistic Insights into Pyrimidine Synthesis Pathways

This compound derivatives, including the nucleobases uracil (B121893), thymine (B56734), and cytosine, are primarily synthesized through both de novo and salvage pathways in biological systems. The de novo pathway is highly energy-intensive and builds the this compound ring from simple precursors like bicarbonate, aspartate, and glutamine. creative-proteomics.comnih.gov The initial, rate-limiting step in this pathway is the formation of carbamoyl (B1232498) phosphate (B84403) catalyzed by carbamoyl phosphate synthetase II (CPS II). creative-proteomics.comnih.gov This involves the activation of bicarbonate by ATP, followed by the transfer of an amino group from glutamine to form carbamate, and a final phosphorylation to yield carbamoyl phosphate. nih.govumich.edu Subsequent steps involve the cyclization of N-carbamoyl-L-aspartate catalyzed by dihydroorotase to form dihydroorotate (B8406146), and the oxidation of dihydroorotate to orotate (B1227488) by dihydroorotate dehydrogenase. umich.edu The this compound ring is then attached to a phosphoribosyl group from PRPP to form orotidine (B106555) 5'-monophosphate (OMP), which is subsequently decarboxylated to form uridine (B1682114) 5'-monophosphate (UMP), the first this compound nucleotide. nih.govumich.edu The mechanism of the decarboxylation of OMP is still under investigation, with several possibilities suggested including covalent adduct formation, ylide or carbene formation, or concerted protonation-decarboxylation. umich.edu

In synthetic organic chemistry, pyrimidines are typically constructed through cyclization reactions involving β-dicarbonyl compounds and N–C–N compounds such as amidines, urea (B33335), or guanidines. wikipedia.org For instance, the reaction of amidines with β-dicarbonyl compounds yields 2-substituted pyrimidines. wikipedia.org Urea reacts with β-dicarbonyl compounds to give 2-pyrimidinones, while guanidines yield 2-aminopyrimidines. wikipedia.org The Pinner this compound synthesis is a notable example, involving the condensation of a non-N-substituted amidine with a β-keto ester or β-diketone in the presence of an acid catalyst. slideshare.netslideshare.net The mechanism of the Pinner synthesis proceeds through protonation, nucleophilic attack, dehydration, and deprotonation steps. slideshare.netslideshare.net Other synthetic methods include the Biginelli reaction and various multicomponent reactions. wikipedia.orgresearchgate.net Novel approaches involve the reaction of N-vinyl and N-aryl amides with carbonitriles under electrophilic activation. wikipedia.org

Electrophilic and Nucleophilic Substitution Reactions of Pyrimidines

The presence of two electronegative nitrogen atoms in the this compound ring significantly decreases its electron density, making it π-deficient. bhu.ac.in This characteristic influences its reactivity towards electrophilic and nucleophilic substitution reactions compared to benzene (B151609) and pyridine. bhu.ac.in

Electrophilic aromatic substitution on unactivated this compound is generally difficult due to the electron-deficient nature of the ring and extensive protonation under strongly acidic conditions. bhu.ac.in However, electrophilic substitution preferentially occurs at the C-5 position, which is the least electron-deficient carbon in the ring. wikipedia.orgslideshare.netbhu.ac.in Activating substituents, such as electron-donating groups (e.g., amino or hydroxyl), can increase the electron density of the ring and facilitate electrophilic attack, particularly at the C-5 position. researchgate.netbeilstein-journals.org Examples of electrophilic substitutions observed with substituted pyrimidines include nitration, nitrosation, azo coupling, halogenation, sulfonation, formylation, hydroxymethylation, and aminomethylation. wikipedia.org N-oxidation can also occur upon reaction with peracids. wikipedia.org

In contrast, nucleophilic substitution reactions are comparatively easier in pyrimidines, especially at the C-2, C-4, and C-6 positions, which are electron-deficient. wikipedia.orgslideshare.netbhu.ac.in Leaving groups at these positions can be displaced by nucleophiles, with the negative charge of the intermediate delocalized over the nitrogen atoms. bhu.ac.in Chlorinated pyrimidines are often used as substrates for nucleophilic substitution, accessible from the corresponding pyrimidinones (B12756618) by reaction with phosphorus oxychloride. bhu.ac.in Examples of nucleophilic substitutions include amination and hydroxylation of substituted pyrimidines. wikipedia.org Reactions with Grignard or alkyllithium reagents can also lead to substituted pyrimidines after aromatization. wikipedia.org

A special type of nucleophilic substitution reaction observed in heterocyclic compounds, including pyrimidines, is the ANRORC mechanism (Addition of the Nucleophile, Ring Opening, and Ring Closure). wikipedia.org This mechanism helps explain product formation in some nucleophilic substitutions, particularly with metal amide nucleophiles and substituted pyrimidines. wikipedia.org The ANRORC mechanism involves the addition of a nucleophile, followed by ring opening, and subsequent ring closure. wikipedia.org Evidence for the ANRORC mechanism in pyrimidines has been gained through isotope labeling experiments. wikipedia.org

Redox Chemistry of the this compound Ring

The this compound ring can undergo both oxidation and reduction reactions, which are important in both biological metabolism and synthetic chemistry.

Reduction of the this compound ring typically occurs at the C5-C6 double bond, leading to the formation of dihydrothis compound (B8664642) derivatives. umich.edu In biological systems, dihydrothis compound dehydrogenases catalyze the reduction of uracil and thymine to dihydrouracil (B119008) and dihydrothymine, respectively, as part of this compound catabolism. umich.edu Dihydrouridine synthases also catalyze the reduction of specific uridines in tRNAs. umich.edu In organic synthesis, this compound can be hydrogenated to tetrahydrothis compound (B8763341). wikipedia.orggacariyalur.ac.in Reduction of substituted this compound derivatives using reducing agents like LiAlH4 can yield dihydrothis compound products, depending on the substituents. researchgate.net

Oxidation of the this compound ring can occur at various positions. Biological oxidation is seen in the de novo synthesis of UMP, where dihydroorotate is oxidized to orotate by dihydroorotate dehydrogenase. umich.edu This is the only redox step in the biosynthesis of UMP. umich.edu In some bacteria, pyrimidines are oxidized to barbituric acid via a uracil dehydrogenase. umich.edu In synthetic chemistry, oxidation of alkyl-substituted this compound derivatives can lead to carboxylic acids, ring oxidation at C-2 and C-4, or the formation of diols and epoxides depending on the oxidizing agent used (e.g., KMnO4, bacterial strains, dimethyldioxirane). researchgate.net this compound nucleosides like thymidine (B127349), uridine, and cytidine (B196190) can be oxidized by osmium tetroxide, particularly in the presence of ammonium (B1175870) chloride buffer. nih.gov This oxidation of 1-methyluracil (B15584) yields 5,6-dihydro-4,5,6-trihydroxy-1-methyl-2-pyrimidone. nih.gov The nitro group at the C-5 position of substituted pyrimidines can also influence their potential to participate in redox reactions. ontosight.ai

The redox potentials of copper complexes containing this compound ligands have been studied, showing that the this compound ring rotation can influence the redox potentials of the metal centers. oup.comrsc.org

Ring-Opening and Ring-Closing Reactions of this compound Derivatives

This compound derivatives can undergo ring-opening and ring-closing reactions, which are significant in both biological pathways and synthetic transformations.

Ring-opening reactions are observed in the catabolism of pyrimidines. Organisms utilizing the reductive pathway for this compound degradation employ dihydropyrimidinases to open the this compound ring. umich.edu This process involves the hydrolysis of dihydrouracil, often accelerated by heat and basic pH, proceeding via attack of a hydroxide (B78521) at carbon-4. umich.edu Barbiturases catalyze the ring-opening of barbiturate (B1230296) to ureidomalonic acid in the oxidative catabolism pathway. umich.edu These amidohydrolase enzymes often share a common mechanism involving a metal hydroxide. umich.edu Certain substituted pyrimidines can undergo ring cleavage with relative ease under acidic conditions, yielding nitriles. rsc.org This reaction may involve nucleophilic attack at the C-2 position of the this compound or its cation. rsc.org Nuclear-N-alkylated iminopyrimidines can undergo the Dimroth rearrangement, which involves ring opening. wikipedia.orgrsc.org

Ring-closing reactions are central to this compound biosynthesis. The cyclization of N-carbamoyl-L-aspartate to dihydroorotate, catalyzed by dihydroorotase, is a key ring-closing step in the de novo pathway. umich.edu This reaction involves the deprotonation of the N3 nitrogen of carbamoyl aspartate. umich.edu While dihydroorotases catalyze ring closure, dihydropyrimidinases catalyze ring opening, and these two enzyme families show similarities in mechanism and structure, with differences primarily in substrate recognition. umich.edu

Ring transformations of this compound derivatives can also occur through mechanisms involving both ring opening and ring closure. The ANRORC mechanism, discussed in Section 3.2, is a prime example where nucleophilic attack triggers ring opening followed by ring closure with the incorporation of the nucleophile's nitrogen. wikipedia.orgwur.nl This can lead to the replacement of a fragment of the this compound ring with a fragment from the reagent. wur.nl

Photochemical Reactivity of this compound Systems

This compound systems exhibit interesting photochemical reactivity, particularly relevant to the behavior of nucleic acids under UV irradiation.

UV irradiation of pyrimidines can lead to various photoreactions, including dimerization, hydration, and ring transformations. A significant photochemical reaction is the [2+2] photocycloaddition, which can occur between adjacent this compound bases in DNA, leading to the formation of cyclobutane (B1203170) this compound dimers. This is a major type of DNA photodamage. Studies on the [2+2] photocycloaddition of triplet pyrimidines like uracil and thymine with alkenes have provided mechanistic insights into this process. acs.org The reaction involves the triplet excited state of the this compound. acs.org

Another photochemical transformation is the photohydration of pyrimidines, where water adds across the C5-C6 double bond. For example, UV irradiation of cytidine can produce a photohydrate intermediate. researchgate.net This photohydrate can subsequently undergo deamination. researchgate.net

Photochemical ring contraction reactions of pyrimidinones have also been observed. For instance, the irradiation of N-(pyrimidin-2-one-4-yl)pyridinium salts can lead to ring contraction into imidazolinones. cdnsciencepub.com The suggested mechanism involves the addition of water to the pyrimidinone part in the excited triplet state. cdnsciencepub.com

Photochemical 6π-electrocyclization reactions have been reported for pyrimidines containing specific structural features, such as an allomaltol fragment. beilstein-journals.org Under UV irradiation, these compounds can undergo electrocyclization followed by subsequent rearrangements, leading to the formation of polycyclic compounds. beilstein-journals.org The mechanism involves the formation of an unstable intermediate from the electrocyclization. beilstein-journals.org

Photochemical reactions can also be utilized in synthetic strategies for this compound derivatives, sometimes employing photocatalysts and visible light. nih.gov

This compound is a fundamental heterocyclic aromatic organic compound with significant roles in biological systems, particularly in nucleic acid chemistry and genetic information transfer. It is characterized by a six-membered ring containing four carbon atoms and two nitrogen atoms at positions 1 and 3. algoreducation.comvedantu.com This structure forms the basis for several key biological molecules. algoreducation.com

Biological and Biomedical Applications of Pyrimidine Derivatives

Medicinal Chemistry of this compound Scaffolds in Drug Discovery and Development

The this compound nucleus serves as a privileged scaffold in medicinal chemistry due to its synthetic accessibility and structural diversity, allowing for the generation of numerous derivatives with varied pharmacological profiles. mdpi.comtandfonline.commdpi.comresearchtrend.net Researchers have extensively utilized this compound scaffolds to design and synthesize novel therapeutics targeting a multitude of diseases. gsconlinepress.commdpi.comtandfonline.comnih.govmdpi.com The ability to introduce various substituents and linkers onto the this compound ring enables the fine-tuning of their interactions with specific biological targets, leading to enhanced potency and selectivity. tandfonline.comresearchgate.net

Anticancer Agents

This compound derivatives represent a significant class of anticancer agents, with many compounds demonstrating potent activity against various cancer cell lines. gsconlinepress.commdpi.comwisdomlib.orgtandfonline.commdpi.comresearchgate.netbohrium.comnih.govjyoungpharm.orgarabjchem.orgsciensage.infonih.gov Their anticancer potential is attributed to several mechanisms, including the inhibition of key enzymes involved in tumor proliferation, disruption of DNA and RNA synthesis, and modulation of apoptosis pathways. wisdomlib.orgjyoungpharm.orgnih.govpharmacologyeducation.orglongdom.orgcancerquest.orgcancerbiomed.orgresearchgate.netnih.govaacrjournals.orgajol.info

This compound Derivatives as Kinase Inhibitors (e.g., EGFR, FAK, CDK)

This compound derivatives are well-established as inhibitors of various protein kinases, which are crucial targets in cancer therapy due to their roles in cell growth, proliferation, and survival. mdpi.comwisdomlib.orgarabjchem.orgnih.govnih.govmdpi.com For instance, this compound pharmacophores are recognized as anti-EGFR agents, targeting the epidermal growth factor receptor, a transmembrane receptor often overexpressed or mutated in various cancers. mdpi.comarabjchem.orgnih.govmdpi.comnih.gov Inhibition of EGFR signaling by this compound analogues can reduce uncontrolled cell growth. nih.gov Examples of this compound-containing EGFR inhibitors include Osimertinib and Lazertinib. nih.gov

This compound derivatives also show promise as inhibitors of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase involved in integrin-activated signal transduction, which plays a significant role in cancer progression and metastasis. mdpi.comnih.gov Additionally, this compound scaffolds are explored as inhibitors of Cyclin-Dependent Kinases (CDKs), a group of serine/threonine kinases that regulate the eukaryotic cell cycle. arabjchem.orgnih.govmdpi.com Dysregulation of CDK activity is frequently observed in cancer, leading to uncontrolled cell division. nih.govmdpi.com this compound-based CDK inhibitors can induce apoptosis and cell cycle arrest in cancer cells. mdpi.com

Antimetabolites and DNA/RNA Synthesis Disruption

Many this compound derivatives function as antimetabolites, interfering with the synthesis and metabolism of nucleic acids (DNA and RNA) which are essential for the proliferation of cancer cells. jyoungpharm.orgnih.govpharmacologyeducation.orglongdom.orgcancerquest.org These compounds often mimic the structure of natural this compound bases (cytosine, thymine (B56734), uracil) or their corresponding nucleosides and nucleotides. pharmacologyeducation.orglongdom.orgcancerquest.org By acting as "decoys" or inhibiting key enzymes in nucleotide biosynthesis pathways, this compound antimetabolites disrupt DNA replication and RNA transcription, ultimately leading to cell death. jyoungpharm.orgnih.govpharmacologyeducation.orglongdom.orgcancerquest.org

A prominent example is 5-fluorouracil (B62378) (5-FU), a this compound analogue that inhibits thymidylate synthase, an enzyme critical for the synthesis of thymidine (B127349), a necessary component of DNA. wisdomlib.orgpharmacologyeducation.orglongdom.orgcancerquest.org Other this compound antimetabolites like Cytarabine (B982) (ara-C) are incorporated into DNA during replication, blocking DNA polymerase activity and disrupting chain synthesis. pharmacologyeducation.orglongdom.orgcancerquest.org These agents primarily target the de novo nucleotide synthetic pathways, which are highly active in rapidly dividing cancer cells. pharmacologyeducation.orglongdom.org

Modulation of Apoptosis Pathways

This compound derivatives can also exert their anticancer effects by modulating apoptosis (programmed cell death) pathways in cancer cells. cancerbiomed.orgresearchgate.netnih.govajol.info Some this compound-based compounds have been shown to induce apoptosis, contributing to the reduction in cell proliferation and the management of various cancers. cancerbiomed.orgresearchgate.netajol.info For instance, studies have indicated that certain this compound derivatives can activate apoptotic signaling pathways. ajol.info Furthermore, the disruption of this compound metabolism itself can lead to the induction of apoptosis in cancer cells. nih.govlongdom.orgcancerbiomed.orgresearchgate.net Research suggests that modulating this compound metabolism, potentially through the suppression of pathways like mTOR signaling, can trigger apoptosis in cancer cells. cancerbiomed.org

Antimicrobial Agents (Antibacterial, Antifungal, Antiviral, Antiparasitic)

The this compound nucleus is a valuable scaffold for the development of antimicrobial agents with activity against bacteria, fungi, viruses, and parasites. mdpi.comwisdomlib.orgorientjchem.orgnih.govignited.innih.govmdpi.comresearchtrend.netresearchgate.netpharmacophorejournal.commdpi.comresearchgate.net The diverse biological activities of this compound derivatives make them appealing candidates in the search for new antimicrobial drugs, particularly in light of increasing drug resistance. wisdomlib.orgignited.in

This compound derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. wisdomlib.orgnih.govijpsonline.comresearchtrend.netresearchgate.netpharmacophorejournal.com Examples include sulfanilamide-pyrimidine compounds and mercaptothis compound derivatives. gsconlinepress.comwisdomlib.org Some this compound-containing antibiotics, such as trimethoprim (B1683648) and sulfadiazine, are used clinically. orientjchem.orgijpsonline.comresearchgate.netpharmacophorejournal.com

In the antifungal realm, this compound derivatives like flucytosine are utilized as effective antifungal agents. wisdomlib.orgorientjchem.org Studies have shown that various this compound derivatives exhibit antifungal activity against a range of fungal strains, including Candida albicans and Aspergillus niger. nih.govresearchtrend.netpharmacophorejournal.com

This compound derivatives also possess antiviral properties, with compounds like idoxuridine (B1674378) and trifluridine (B1683248) used as antiviral agents. orientjchem.orgijpsonline.compharmacophorejournal.com Research continues to explore this compound analogues for their activity against various viruses, including herpesviruses and HIV. orientjchem.orgnih.govijpsonline.compharmacophorejournal.com

Furthermore, this compound scaffolds are being investigated for their antiparasitic potential, with some thienothis compound derivatives showing promise as antimalarial agents. orientjchem.orgmdpi.comresearchgate.net

Anti-inflammatory and Analgesic Agents

This compound derivatives have shown significant potential as anti-inflammatory and analgesic agents. mdpi.comwisdomlib.orgorientjchem.orgnih.govignited.innih.govmdpi.comijpsonline.comnih.govnih.goveurekaselect.comacs.org Their anti-inflammatory effects are often associated with the inhibition of key inflammatory mediators and enzymes, such as cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. nih.govacs.org

Several this compound analogues, including afloqualone, proquazone, epirizole, and tofacitinib, have been approved as anti-inflammatory drugs for clinical use. nih.gov Research findings indicate that certain this compound derivatives can exhibit anti-inflammatory activities comparable to or even superior to conventional anti-inflammatory drugs like ibuprofen (B1674241) and acetylsalicylic acid. wisdomlib.orgnih.gov

In addition to their anti-inflammatory properties, this compound derivatives also demonstrate analgesic (pain-relieving) activity. mdpi.comorientjchem.orgnih.govignited.innih.govijpsonline.comnih.govnih.goveurekaselect.comacs.org Studies have shown that this compound compounds can effectively reduce pain in various models. nih.govnih.goveurekaselect.com Some compounds have exhibited analgesic activity comparable to or higher than standard analgesic agents. nih.goveurekaselect.com The analgesic and anti-inflammatory activities are often observed together in this compound derivatives. wisdomlib.orgnih.gov

Neuroactive and Central Nervous System Agents (e.g., Anxiolytics, Anticonvulsants, Sedatives)

This compound-containing compounds have been investigated for their activity within the central nervous system (CNS). The development of new drugs for CNS disorders faces unique challenges, including the blood-brain barrier, which restricts the entry of many drugs into the brain. researchgate.net Despite these challenges, this compound derivatives have been successfully designed as potent CNS agents. researchgate.net

Some this compound derivatives are known for their hypnotic effects on the nervous system. scispace.com Barbiturates, which are this compound derivatives, are examples of compounds used as sedatives and anticonvulsants. scispace.com Pyrido this compound structures, a class of fused pyrimidines, also show anticonvulsant activities. researchgate.net Research has explored the antidepressant and anticonvulsant properties of specific this compound derivatives, such as 5-alkoxytetrazolo[1,5-c] thieno [2,3-e] this compound derivatives. ijrpr.com One study identified a compound in this series that significantly reduced immobility time in a model, indicating potential antidepressant effects. ijrpr.com Pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives have also shown CNS-modulating properties, including potential use in managing insomnia. rsc.org

Recent studies continue to investigate this compound derivatives as CNS agents, including those acting as 5-HT agonist/antagonists and adenosine (B11128) agonist/antagonists. researchgate.net

Cardiovascular Agents

This compound derivatives represent a significant class of cardiovascular agents. scispace.cominnovareacademics.inorientjchem.org Many existing cardiovascular drugs are this compound derivatives, including darusentan (B1669833) (a selective endothelin receptor antagonist), minoxidil (B1677147) (a direct vasodilator), rosuvastatin (B1679574) (an HMG-CoA reductase inhibitor), and trapidil (B1681361) (a fused this compound vasodilator). nih.gov The this compound ring system has been utilized in the synthesis of orally active angiotensin II antagonists and calcium channel blockers (CCBs). nih.gov

Novel this compound derivatives have been synthesized and evaluated for their calcium channel blocking activity as potential hypotensive agents. nih.gov Some synthesized compounds have shown high ex vivo calcium channel blocking activities comparable to reference drugs like nifedipine. nih.gov Further biological evaluation of promising compounds has demonstrated good hypotensive activities in animal models. nih.gov

Antidiabetic Agents

This compound derivatives have attracted attention for their potential as antidiabetic agents. researchgate.netorientjchem.org Research has focused on developing this compound-based compounds that can act as inhibitors for targets related to diabetes management. mdpi.compnrjournal.com

Studies have explored the antidiabetic activity of novel pyrimidinedione derivatives, including their effect on dipeptidyl peptidase-IV (DPP-IV) inhibition. pnrjournal.com Some synthesized pyrimidinone and thio-pyrimidinone derivatives have demonstrated antihyperglycemic activity and a plasma DPP-IV reducing effect. pnrjournal.com Certain derivatives have shown potent DPP-IV inhibitory properties with low nanomolar IC50 values. pnrjournal.com Tetrahydrothis compound (B8763341) (THPM) derivatives also exhibit antidiabetic activities. foliamedica.bg Novel tetrahydrothis compound derivatives bearing a 1,3,4-oxadiazole (B1194373) core have been synthesized and evaluated for in vitro antidiabetic screening. foliamedica.bg

Examples of Research Findings on Antidiabetic this compound Derivatives:

| Compound Class | Target/Activity | Key Findings | Source |

| Pyrimidinediones | DPP-IV inhibition | High in vitro DPP-IV inhibitory activity, good IC50 values. pnrjournal.com | pnrjournal.com |

| Pyrimidinone/Thiopyrimidinone | Antihyperglycemic, DPP-IV | Showed antihyperglycemic activity and DPP-IV reducing effect. pnrjournal.com | pnrjournal.com |

| Tetrahydrothis compound (THPM) | Antidiabetic activity | Exhibit antidiabetic properties. foliamedica.bg | foliamedica.bg |

| Pyrazolo[1,5-a]this compound (B1248293) | α-glucosidase inhibition | Designed and synthesized as candidates for diabetes treatment. mdpi.com | mdpi.com |

Other Therapeutic Applications (e.g., Immunomodulators, Antithyroid, Anthelmintic, Herbicidal)

The versatility of the this compound scaffold extends to various other therapeutic and biological applications. This compound derivatives have been reported to possess immunomodulatory activities. orientjchem.orgiscbindia.com Some fused this compound systems, such as pyrimidothis compound, have demonstrated immunomodulating properties. orientjchem.org

Antithyroid activity is another area where this compound derivatives have found application, with compounds like propylthiouracil (B1679721) being examples. scispace.comiscbindia.com

This compound derivatives also show potential as anthelmintic agents. researchgate.net

Furthermore, this compound compounds, particularly those containing a pyrido this compound structure, have been reported to have herbicidal activities. orientjchem.org this compound derivatives are also important chemicals in agriculture due to their antimicrobial activity. orientjchem.org

Other reported activities of this compound derivatives include anti-inflammatory, analgesic, antiviral, antibacterial, antifungal, antitubercular, antimalarial, and anti-HIV activities. scispace.comresearchgate.netinnovareacademics.inorientjchem.orgresearchgate.net They have also been explored as bone anabolic agents promoting osteogenesis. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies of this compound derivatives are crucial for understanding how modifications to the chemical structure influence biological activity. researchgate.nethumanjournals.comfrontiersin.org These studies help medicinal chemists design and synthesize this compound analogues with improved potency, selectivity, and pharmacokinetic properties. humanjournals.com The this compound ring system offers structural flexibility through substitutions at various positions (N1/N3, C-2/C-4, C-5/C-6), allowing for precise tuning of pharmacological profiles. ijsat.org

Influence of Substituents on Biological Activity

The nature and position of substituents on the this compound nucleus significantly impact their biological actions. researchgate.netijsat.org Strategic structural modification of the this compound scaffold allows for varying substitution at the 2, 4, 5, or 6 positions to generate mono-, di-, tri-, and tetra-substituted derivatives with tailored affinity for biological targets. nih.gov

Position C-2 and C-4: Substitution with keto or amino groups, or a combination, can lead to potent compounds with diverse activities, including anticancer, antiviral, antibacterial, and antifungal properties. ijrpr.com

Position C-5: Introducing a substituted amine, saturated distal heterocyclic ring, or halogen at the 5th position has been observed to result in significant antibacterial and anticancer activities. ijrpr.com

Halogen Substituents: Halogens, particularly chloro, bromo, and fluoro substituents, can play a critical role in biological activity and improving bioavailability. nih.gov

Electron-withdrawing or electron-donating groups can considerably affect lipophilicity, bioavailability, and target binding. ijsat.org Fused pyrimidines have also shown enhanced activity, potentially due to increased structural rigidity and improved interaction with biological targets. ijsat.org

Examples of Substituent Effects on Activity:

| Position(s) of Substitution | Type of Substituent(s) | Observed Impact on Activity | Source |

| C-2, C-4 | Keto or Amino groups (or combination) | Development of potent compounds with diverse activities (anticancer, antiviral, etc.). ijrpr.com | ijrpr.com |

| C-5 | Substituted amine, heterocyclic ring, halogen | Significant antibacterial and anticancer activities. ijrpr.com | ijrpr.com |

| Various | Electron-withdrawing or electron-donating | Considerable impact on lipophilicity, bioavailability, and target binding. ijsat.org | ijsat.org |

| Various | Halogens (Cl, Br, F) | Critical role in biological activity and improving bioavailability. nih.gov | nih.gov |

Conformational Analysis and Bioactivity

Conformational analysis studies the spatial arrangement of atoms in a molecule and how these arrangements influence its interaction with biological targets. For this compound derivatives, understanding their preferred conformations and the energy barriers between different conformers can provide insights into their bioactivity. dp.techmdpi.com

Computational methods, such as Density Functional Theory (DFT), are employed to perform conformational analysis and study the structural parameters of this compound derivatives. mdpi.comresearchgate.net These studies can help identify the most stable conformers and understand the energy landscape of the molecules. researchgate.net

Molecular docking studies, often performed in conjunction with conformational analysis, aim to predict the binding mode and affinity of this compound derivatives to their biological targets. innovareacademics.inmdpi.com By analyzing the interactions between different conformers of a this compound derivative and a target protein, researchers can gain a better understanding of the structural features that are essential for potent binding and biological activity. mdpi.com Factors such as hydrogen bond lengths, Coulomb interactions, and van der Waals interactions are considered in analyzing the binding modes. mdpi.com Conformational analysis can also provide insights into the metabolic stability of compounds. irb.hr

Advanced Analytical and Computational Methodologies in Pyrimidine Research

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools in pyrimidine research, offering detailed information about molecular structure, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of this compound derivatives. mdpi.comfuturity-proceedings.comnih.gov Both ¹H and ¹³C NMR are routinely used to confirm molecular structures and analyze the effects of substituents on chemical shifts. futurity-proceedings.comnih.govrsc.org The change in hybridization of a ring carbon atom upon nucleophilic addition, for instance, leads to a significant upfield shift in the NMR spectrum, which is diagnostic for the formation of σ-complexes. wur.nl For a proton bonded to such a carbon, an upfield shift of 3-4 ppm is observed. wur.nl In ¹³C NMR, this carbon atom shows a large upfield shift of about 90 ppm, and the ¹J(C-H) coupling constant decreases. wur.nl

Studies on thienothis compound derivatives have utilized NMR spectroscopy to investigate structural features and analyze substitution effects on chemical shifts, demonstrating significant correlations between structural variations and spectral characteristics. futurity-proceedings.com This highlights the reliability of NMR as a key method for structural elucidation of novel heterocyclic compounds. futurity-proceedings.com Extensive 1D (¹H, ¹³C) and 2D NMR spectroscopic studies (COSY, HSQC, and HMBC experiments) are employed for the unambiguous structure elucidation of complex this compound derivatives. nih.gov

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)